N-{[3-(methanesulfonamidomethyl)phenyl]methyl}prop-2-enamide
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Overview
Description
N-{[3-(methanesulfonamidomethyl)phenyl]methyl}prop-2-enamide is a chemical compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33. This compound is known for its unique structure, which includes a methanesulfonamide group attached to a phenyl ring, and a prop-2-enamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(methanesulfonamidomethyl)phenyl]methyl}prop-2-enamide typically involves the reaction of 3-(methanesulfonamidomethyl)benzyl chloride with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(methanesulfonamidomethyl)phenyl]methyl}prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-{[3-(methanesulfonamidomethyl)phenyl]methyl}prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[3-(methanesulfonamidomethyl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The methanesulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The prop-2-enamide moiety may also play a role in the compound’s biological activity by interacting with cellular receptors and signaling pathways.
Comparison with Similar Compounds
N-{[3-(methanesulfonamidomethyl)phenyl]methyl}prop-2-enamide can be compared with other similar compounds, such as:
N-Phenylmethacrylamide: Similar structure but lacks the methanesulfonamide group.
N-(Methanesulfonamidomethyl)benzamide: Similar structure but lacks the prop-2-enamide moiety.
The uniqueness of this compound lies in its combination of the methanesulfonamide group and the prop-2-enamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[3-(methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-12(15)13-8-10-5-4-6-11(7-10)9-14-18(2,16)17/h3-7,14H,1,8-9H2,2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZAADLOYFWUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CC(=C1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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